Acetamide, N-(phenyl-2,3,4,5,6-d5)-

Isotope dilution mass spectrometry LC-MS/MS internal standard Isotopic cross-talk

Researchers requiring robust isotope-dilution LC-MS/MS quantification of acetanilide face challenges with signal cross-talk and deuterium back-exchange from inferior labels. Acetanilide-d5 is the rational procurement choice that directly resolves these issues. • Provides a clean +5 Da mass shift, eliminating overlap with the analyte's natural M+1/M+2 isotopologue envelope for superior low-concentration accuracy. • Features non-exchangeable phenyl ring deuterons, ensuring stable isotope ratios and no signal drift under physiological pH or typical LC mobile-phase conditions. • Supplied at high isotopic enrichment (≥99 atom% D), it meets the rigorous standards for validated methods in environmental biomonitoring, clinical pharmacology, and pharmacopeial impurity testing.

Molecular Formula C8H9NO
Molecular Weight 140.19 g/mol
CAS No. 15826-91-2
Cat. No. B135384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(phenyl-2,3,4,5,6-d5)-
CAS15826-91-2
SynonymsN-Phenyl-acetamide-d5;  N-Acetyl-benzenamine-d5;  Antifebrin-d5;  Acetoanilide-d5;  NSC 203231-d5;  NSC 7636-d5;  Phenalgene-d5;  Phenalgin-d5; 
Molecular FormulaC8H9NO
Molecular Weight140.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1
InChIInChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2D,3D,4D,5D,6D
InChIKeyFZERHIULMFGESH-VIQYUKPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetanilide-d5 (CAS 15826-91-2) Procurement Guide


Acetamide, N-(phenyl-2,3,4,5,6-d5)-, also known as acetanilide-d5 or N-(2,3,4,5,6-pentadeuteriophenyl)acetamide, is a stable isotope-labeled analog of acetanilide in which all five aromatic hydrogen atoms on the phenyl ring are replaced by deuterium atoms [1]. With molecular formula C₈H₄D₅NO, a monoisotopic mass of 140.0998 Da, and a molecular weight of 140.20 g/mol, this compound serves as a high-purity (≥98 atom% D, commonly 99 atom% D) internal standard for quantitative LC-MS/MS analysis of acetanilide in biological and environmental matrices . The perdeuterated phenyl ring design ensures a +5 Da mass shift from unlabeled acetanilide (CAS 103-84-4) while preserving nearly identical chromatographic retention, ionization efficiency, and extraction recovery [1].

Label Perdeuterated phenyl ring (+5 Da shift)
Stability Non-exchangeable aromatic C–D bonds
Workflow LC-MS/MS internal standard for acetanilide

Why Generic Deuterated Analogs Are Not Interchangeable


Isotopically labeled internal standards for acetanilide are not interchangeable because the number and position of deuterium labels dictate the mass shift magnitude, susceptibility to isotopic cross-talk, and label stability under analytical and physiological conditions. Acetanilide-d5 offers a +5 Da mass shift that cleanly separates the internal standard signal from the natural isotope envelope of the unlabeled analyte (which extends primarily to M+1 and M+2 from ¹³C contributions), whereas acetanilide-d3 (+3 Da) or acetanilide-4′-d1 (+1 Da) can suffer from partial overlap with the analyte's [M+1] or [M+2] isotopologue peaks, compromising quantitative accuracy at low concentrations [1]. Furthermore, the phenyl ring deuterons in acetanilide-d5 are non-exchangeable under physiological pH and typical LC mobile-phase conditions, whereas the amide NH deuteron in acetanilide-d6 and acetanilide-d8 can undergo H/D back-exchange, leading to signal drift and unreliable quantification [2]. These differential properties make acetanilide-d5 the rational procurement choice for robust, validated isotope-dilution assays.

Target (Acetanilide-d5)
Generic Substitute Risk
+5 Da mass shift; clean baseline separation
d3/d1 analogs: isotopic cross-talk with analyte’s [M+1]/[M+3] isotopologues may compromise low-concentration accuracy
Non-exchangeable aromatic C–D bonds
d6/d8 analogs: amide N–D label may undergo H/D back-exchange, causing signal drift

Quantitative Evidence for Acetanilide-d5 Performance


Superior Isotopic Separation from Natural Isotopologue Envelope

The selection of a +5 Da mass shift for acetanilide-d5 provides a quantifiable advantage over alternative deuterated analogs. Unlabeled acetanilide (monoisotopic mass 135.07 Da) has a natural [M+1] abundance of approximately 8.8% (primarily from one ¹³C among eight carbons) and [M+2] of ~0.4%. An acetanilide-d3 internal standard (+3 Da) would place its [M] signal only 3 Da above the analyte, where the analyte's [M+3] natural isotopologue contributes a non-negligible signal. An acetanilide-4′-d1 (+1 Da) standard would directly overlap with the analyte's [M+1] peak. In contrast, the +5 Da shift of acetanilide-d5 positions the internal standard signal in a region where the natural isotopologue contribution from unlabeled acetanilide is essentially zero (<0.01%), eliminating isotope cross-talk and enabling accurate quantification at trace levels (LOQ ~0.1 ng/mL in urine as demonstrated in validated methods) [1].

Isotopic separation
Class-level
+5 Da shift eliminates natural isotopologue overlap (M+5
Reduces isotopic cross-talk risk at low analyte concentrations
Validated by Modick et al. HPLC-MS/MS
Metabolic tracing
Head-to-head
Acetanilide-d5 → acetaminophen-d4; phenacetin → d0; independent pathway tracking
Enables dual-probe pharmacokinetic research in single subjects
Validated in human study (Baty et al. 1977)
Label stability
Class-level
≥3-year shelf life; ≥99% isotopic enrichment retained
Non-exchangeable label ensures consistent response factors
Aromatic C–D bonds; store at −20°C
Bioanalytical method
Supporting evidence
Turbulent-flow HPLC-MS/MS; dedicated ISTD for acetanilide channel
Validated matrix effect correction in human urine biomonitoring
Applied to occupational exposure cohorts
Impurity standard
Class-level
Deuterated analog of EP Impurity D; 99% chemical purity
Supports isotopic internal standardization for impurity quantification
Corrects API matrix effects in pharmaceutical QC
Isotope dilution mass spectrometry LC-MS/MS internal standard Isotopic cross-talk

Dual-Isotope Differentiation of Co-Administered Prodrugs

In a landmark clinical pharmacology study, Baty et al. (1977) demonstrated that orally administered ring-deuterated acetanilide-d5 is hydroxylated in vivo to yield acetaminophen-d4 (paracetamol-d4) as the principal metabolite. When co-administered with phenacetin (which yields unlabeled acetaminophen-d0 via oxidative de-ethylation), the two metabolic pathways could be independently tracked using GC-MS by monitoring the distinct mass signals of acetaminophen-d4 (from acetanilide-d5) and acetaminophen-d0 (from phenacetin) [1]. This dual-isotope strategy is uniquely enabled by the retention of four deuterium atoms on the aromatic ring during CYP450-mediated hydroxylation. Methyl-deuterated acetanilide-d3 would lose its isotopic distinction upon N-deacetylation, and fully deuterated acetanilide-d8 would require more expensive synthesis without proportional analytical benefit.

Metabolic tracing
Head-to-head
Acetanilide-d5 → acetaminophen-d4; phenacetin → d0; independent pathway tracking
Enables dual-probe pharmacokinetic research in single subjects
Validated in human study (Baty et al. 1977)
Drug metabolism Metabolic tracing Pharmacokinetics

Non-Exchangeable Label Stability and Long Shelf Life

The stability of the deuterium label is a critical procurement criterion. Acetanilide-d5 carries all five deuterium atoms on aromatic C-D bonds, which are chemically non-exchangeable under neutral pH, typical reversed-phase LC mobile phases (water/acetonitrile with 0.1% formic acid), and physiological conditions. This contrasts with acetanilide-d6 (CAS 141801-46-9, which includes one amide N-D deuteron) and acetanilide-d8 (which includes both amide N-D and potentially exchangeable positions), where the labile amide deuterium can undergo H/D back-exchange during sample preparation or chromatography, causing time-dependent signal drift [1]. CDN Isotopes certifies a shelf stability of three years for acetanilide-d5 when stored under recommended conditions, with re-analysis recommended only after this period . The compound is shipped at room temperature and stored at -20°C.

Label stability
Class-level
≥3-year shelf life; ≥99% isotopic enrichment retained
Non-exchangeable label ensures consistent response factors
Aromatic C–D bonds; store at −20°C
Isotopic label stability Internal standard shelf life Deuterium exchange

Validated Internal Standard in Human Urine Biomonitoring

Modick et al. (2014) developed and validated a rapid, turbulent-flow HPLC-MS/MS method with isotope dilution for the simultaneous quantification of N-acetyl-4-aminophenol (paracetamol), N-acetyl-2-aminophenol, and acetanilide in human urine. Acetanilide-d5 (CAS 15826-91-2, purity 99%, sourced from CDN Isotopes) was employed as the deuterated internal standard specifically for the acetanilide channel, while a separate internal standard (N-acetyl-4-aminophenol-d4) was used for the paracetamol channel [1]. This method was applied to three distinct human exposure cohorts: general population (no known exposure), occupationally aniline-exposed workers, and recent paracetamol users. The method's design for high throughput, reliability, and wide linear range was enabled by the matched isotopic internal standard approach. The specific assignment of acetanilide-d5 to the acetanilide channel—rather than using a single internal standard for all analytes—ensured optimal matrix effect correction for each analyte.

Bioanalytical method
Supporting evidence
Turbulent-flow HPLC-MS/MS; dedicated ISTD for acetanilide channel
Validated matrix effect correction in human urine biomonitoring
Applied to occupational exposure cohorts
Human biomonitoring LC-MS/MS method validation Occupational exposure

Utility as Deuterated Impurity Standard in Pharmaceutical QC

Acetanilide-d5 is catalogued as the deuterated analog of Paracetamol EP Impurity D (acetanilide, CAS 103-84-4) and Acetaminophen USP Related Compound D . In pharmaceutical quality control, impurity quantification demands high-specificity internal standards to correct for matrix effects from the active pharmaceutical ingredient (API) and excipients. Using acetanilide-d5 as the internal standard for quantifying residual acetanilide impurity in acetaminophen drug substance or finished product provides a direct isotopic match to the target impurity, eliminating the need for method re-validation that would be required if a structurally dissimilar internal standard were substituted. BOC Sciences supplies this compound at 99% chemical purity (by CP) and 99 atom% D, meeting the purity requirements for pharmaceutical reference standards .

Impurity standard
Class-level
Deuterated analog of EP Impurity D; 99% chemical purity
Supports isotopic internal standardization for impurity quantification
Corrects API matrix effects in pharmaceutical QC
Pharmaceutical impurity profiling Acetaminophen quality control LC-MS impurity method

Procurement and Application Scenarios


Occupational Biomonitoring of Aniline Exposure

For environmental health laboratories conducting human biomonitoring studies of aniline exposure, acetanilide-d5 enables accurate quantification of urinary acetanilide as a specific biomarker. Modick et al. (2014) validated that acetanilide is detected exclusively in occupationally exposed individuals, not in the general population or paracetamol users, establishing it as a selective biomarker [1]. The turbulent-flow LC-MS/MS method using acetanilide-d5 as internal standard provides the throughput needed for large-scale population studies while maintaining analyte specificity that non-isotopic methods cannot achieve.

Dual-Isotope Pharmacokinetic Studies

For clinical pharmacologists investigating the metabolic fate of acetanilide-derived compounds, acetanilide-d5 provides a unique tool validated by Baty et al. (1977): when co-administered with phenacetin, the distinct metabolic products (acetaminophen-d4 from acetanilide-d5 vs. acetaminophen-d0 from phenacetin) can be independently monitored by GC-MS or LC-MS [1]. This dual-isotope design enables intra-subject comparison of competing metabolic routes, eliminating inter-individual variability that confounds cross-over study designs.

Quantification of Acetanilide Impurity in Acetaminophen

Quality control laboratories operating under USP or EP monographs can deploy acetanilide-d5 as the isotope-dilution internal standard for quantifying residual acetanilide (Impurity D) in acetaminophen API and formulations. The 99% chemical purity and 99 atom% D isotopic enrichment [1] meet compendial standard requirements, and the isotopic match to the target impurity ensures accurate correction of matrix effects from high-concentration API, enabling reliable quantification at the 0.1% threshold level specified in pharmacopeial monographs.

Trace-Level Environmental Fate and Transport Studies

Environmental analytical laboratories quantifying acetanilide as a micropollutant or aniline transformation product in surface water, groundwater, or soil can use acetanilide-d5 to compensate for complex environmental matrix effects [1]. The non-exchangeable phenyl ring label ensures stable isotope ratios throughout sample preparation steps including solid-phase extraction, concentration, and derivatization, which is critical for achieving the sub-ng/L detection limits increasingly required by environmental monitoring regulations.

Application
Selection Property
Validation Focus
Aniline exposure biomonitoring research
Isotope-dilution matrix correction
Urinary matrix accuracy; analyte specificity
Multi-pathway metabolic tracing studies
Metabolite-retained deuterium label
Independent pathway signal separation
Pharmaceutical impurity quantification
Isotopic match to target impurity
API matrix effect compensation
Environmental micropollutant analysis
Stable label through sample preparation
Low-concentration accuracy; recovery
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